molecular formula C25H33N5O5S B14384203 Tyrosyl-methionyl-phenylalanyl-glycinamide CAS No. 87619-62-3

Tyrosyl-methionyl-phenylalanyl-glycinamide

Cat. No.: B14384203
CAS No.: 87619-62-3
M. Wt: 515.6 g/mol
InChI Key: IBKWFGYFFPCATR-ACRUOGEOSA-N
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Description

Tyrosyl-methionyl-phenylalanyl-glycinamide is a peptide compound composed of the amino acids tyrosine, methionine, phenylalanine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tyrosyl-methionyl-phenylalanyl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to the resin.

    Deprotection: The protecting group on the amino group of the first amino acid is removed.

    Coupling: The next amino acid (methionine) is activated and coupled to the deprotected amino group of the first amino acid.

    Repetition: Steps 2 and 3 are repeated for phenylalanine and glycine.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tyrosyl-methionyl-phenylalanyl-glycinamide can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds formed between cysteine residues (if present) can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis typically involves the use of specific primers and DNA polymerase.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Peptides with altered amino acid sequences.

Scientific Research Applications

Tyrosyl-methionyl-phenylalanyl-glycinamide has several scientific research applications:

    Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.

    Pharmacology: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Materials Science: Utilized in the development of peptide-based materials with unique properties, such as hydrogels and nanostructures.

Mechanism of Action

The mechanism of action of tyrosyl-methionyl-phenylalanyl-glycinamide depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include:

    Receptors: Binding to cell surface receptors to initiate signaling cascades.

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Tyrosyl-methionyl-phenylalanyl-glycine: Similar structure but lacks the amide group.

    Tyrosyl-methionyl-phenylalanyl-alanine: Substitution of glycine with alanine.

    Tyrosyl-methionyl-phenylalanyl-serine: Substitution of glycine with serine.

Uniqueness

Tyrosyl-methionyl-phenylalanyl-glycinamide is unique due to the presence of the amide group, which can influence its stability, solubility, and biological activity

Properties

CAS No.

87619-62-3

Molecular Formula

C25H33N5O5S

Molecular Weight

515.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]-4-methylsulfanylbutanamide

InChI

InChI=1S/C25H33N5O5S/c1-36-12-11-20(29-23(33)19(26)13-17-7-9-18(31)10-8-17)25(35)30-21(24(34)28-15-22(27)32)14-16-5-3-2-4-6-16/h2-10,19-21,31H,11-15,26H2,1H3,(H2,27,32)(H,28,34)(H,29,33)(H,30,35)/t19-,20-,21-/m0/s1

InChI Key

IBKWFGYFFPCATR-ACRUOGEOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

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